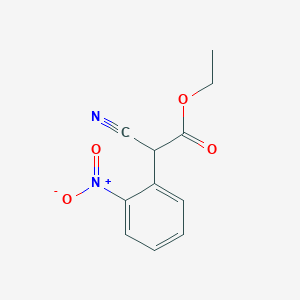

Ethyl 2-cyano-2-(2-nitrophenyl)acetate

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

AS601245 se sintetiza mediante un proceso de varios pasos que implica la formación del anillo benzotiazol y la posterior funcionalización para introducir las unidades de pirimidina y piridina. Los pasos clave incluyen:

Formación del Anillo Benzotiazol: Esto implica la ciclización de 2-aminotiofenol con un nitrilo adecuado.

Introducción de la Unidad de Pirimidina: Esto se logra mediante una reacción de sustitución nucleofílica con un derivado de cloropirimidina.

Adición de la Unidad de Piridina: El paso final implica la reacción del intermedio con 3-piridil etilamina en condiciones básicas.

Métodos de Producción Industrial

La producción industrial de AS601245 sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

AS601245 principalmente experimenta:

Reacciones de Sustitución: Las unidades de pirimidina y piridina pueden participar en reacciones de sustitución nucleofílica.

Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción, particularmente en el anillo benzotiazol.

Reactivos y Condiciones Comunes

Sustitución Nucleofílica: Los reactivos comunes incluyen hidruro de sodio (NaH) y carbonato de potasio (K2CO3) en disolventes apróticos polares como la dimetilformamida (DMF).

Oxidación: Se pueden utilizar reactivos como peróxido de hidrógeno (H2O2) o permanganato de potasio (KMnO4).

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados sustituidos de AS601245, que pueden estudiarse más a fondo por sus actividades biológicas .

Aplicaciones Científicas De Investigación

AS601245 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar la vía de señalización JNK.

Industria: AS601245 se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a la vía JNK.

Mecanismo De Acción

AS601245 ejerce sus efectos al inhibir selectivamente la actividad de la quinasa N-terminal c-Jun (JNK). Esta inhibición evita la fosforilación y activación de c-Jun, un factor de transcripción clave involucrado en la regulación de genes asociados con la inflamación, la apoptosis y la proliferación celular. Al bloquear la actividad de JNK, AS601245 modula varios procesos celulares, lo que lleva a sus efectos antiinflamatorios y neuroprotectores .

Comparación Con Compuestos Similares

AS601245 es único entre los inhibidores de JNK debido a su alta selectividad y potencia. Los compuestos similares incluyen:

SP600125: Otro inhibidor de JNK, pero con menor selectividad y mayores efectos fuera del objetivo.

CC-401: Un inhibidor de JNK con potencia similar pero propiedades farmacocinéticas diferentes.

JNK-IN-8: Un inhibidor covalente de JNK con características de unión distintas .

En comparación, AS601245 destaca por su perfil equilibrado de selectividad, potencia y farmacocinética favorable, lo que lo convierte en una herramienta valiosa tanto en investigación como en potenciales aplicaciones terapéuticas .

Actividad Biológica

Ethyl 2-cyano-2-(2-nitrophenyl)acetate is an organic compound with significant biological activity, primarily due to its structural features that include cyano and nitrophenyl groups. This article explores its synthesis, mechanisms of action, biological effects, and applications in scientific research.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H10N2O4

- Molecular Weight : 234.21 g/mol

- CAS Number : 65548-02-9

- Physical Form : Solid

The compound's unique structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Condensation Reactions : Typically involves the reaction of 2-nitroaniline with cyanoacetic acid in the presence of coupling agents such as dicyclohexyl carbodiimide (DCC) and dimethylformamide (DMF).

- Optimization Techniques : Industrial production often utilizes automated reactors to enhance yield and purity through continuous flow systems.

The biological activity of this compound is largely attributed to its ability to act as an electrophile. The cyano and nitrophenyl groups facilitate interactions with various biological targets, influencing cellular processes such as:

- Cell Proliferation : Studies indicate that the compound can modulate cell growth pathways.

- Apoptosis : It has been shown to induce apoptosis in certain cell lines, suggesting potential applications in cancer therapy.

- Differentiation : The compound may influence cellular differentiation processes.

Case Studies

- Neuroprotective Effects : In preclinical studies, this compound demonstrated neuroprotective properties by inhibiting inflammatory pathways associated with neurodegenerative diseases. This was evidenced by reduced levels of pro-inflammatory cytokines in treated neuronal cells.

- Anti-inflammatory Activity : Research has shown that the compound effectively inhibits the c-Jun N-terminal kinase (JNK) signaling pathway, which is crucial in regulating inflammation and apoptosis. This inhibition leads to decreased expression of inflammatory mediators .

- Antitumor Activity : this compound has been evaluated for its antitumor potential against various cancer cell lines. Results indicate a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Ethyl cyano(4-nitrophenyl)acetate | Moderate anti-inflammatory effects | Different nitro group position |

| Ethyl cyano(3-nitrophenyl)acetate | Limited studies on neuroprotective effects | Variation in phenyl substitution |

| Ethyl cyano(4-methyl-3-nitrophenyl)hydrazonoacetate | Potential for diverse bioactivity due to hydrazone linkage | Unique hydrazone functionality |

Applications in Scientific Research

This compound serves multiple roles across various fields:

- Pharmaceutical Development : It is utilized as a precursor for synthesizing novel drugs targeting inflammatory and neurodegenerative diseases.

- Chemical Synthesis : Acts as a versatile building block for creating complex organic molecules and heterocycles.

- Agricultural Chemistry : Its derivatives are explored for use in agrochemicals due to their biological activity against plant pathogens.

Propiedades

IUPAC Name |

ethyl 2-cyano-2-(2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-11(14)9(7-12)8-5-3-4-6-10(8)13(15)16/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGQARWTQZEZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372919 | |

| Record name | ethyl 2-cyano-2-(2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65548-02-9 | |

| Record name | ethyl 2-cyano-2-(2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.